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Executive Summary

Levofuraltadone is the levorotatory (S)-enantiomer of the synthetic nitrofuran antibiotic,
furaltadone.[1] As a member of the nitrofuran class, it possesses a broad spectrum of
antibacterial activity against both Gram-positive and Gram-negative pathogens.[2] The
presence of a chiral center in furaltadone leads to two stereoisomers, with the (S)-form,
levofuraltadone, exhibiting specific interactions with bacterial enzymes.[1][3] This document
provides an in-depth technical guide on the core properties of levofuraltadone, including its
physicochemical characteristics, mechanism of action, synthesis, and toxicological profile,
based on available scientific literature. All quantitative data is presented in structured tables,
and key processes are visualized through diagrams to facilitate understanding.

Physicochemical Properties

Levofuraltadone is a C-nitro compound and a member of the furan and morpholine classes.[4]
Its chemical structure consists of a 5-nitrofuran ring, responsible for its redox-active
antibacterial effects, linked to an oxazolidinone scaffold which has a morpholinomethyl group at
the C5 position to enhance solubility.[3] While specific experimental data for the melting point
and solubility of the pure (S)-enantiomer are not readily available, data for the racemic
furaltadone and its hydrochloride salt provide a useful reference.

Table 1: Physicochemical Properties of Levofuraltadone and Related Compounds
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Furaltadone
Property Levofuraltadone Furaltadone HCI
(Racemate)

(5S)-5-(morpholin-4- 5-(morpholin-4- ]
5-morpholinomethyl-
ylmethyl)-3-[(E)-(5- ylmethyl)-3-[(E)-(5-

3(5-
nitrofuran-2- nitrofuran-2- ( ) )
IUPAC Name ] ] ] ] nitrofurfurylideneamin
yl)methylideneamino]-  yl)methylideneamino]- )
0)-2 oxazolidone

1,3-oxazolidin-2- 1,3-oxazolidin-2- )
hydrochloride[2]
one[4] one[5]
Molecular Formula C13H16N4O6[4][6] C13H16N4Os[1][5] C13H17CIN4Os[ 7]
Molar Mass 324.29 g/mol [4][6] 324.29 g/mol [1] 360.75 g/mol [2][7]

) Yellow, crystalline,
Yellow crystalline

Appearance - ] odorless powder
solid[3]
(monohydrate form)[2]
CAS Number 3795-88-8[4] 139-91-3[1] 13146-28-6[7]
) ) 206°C (with Approx. 240°C (with
Melting Point - . .
decomposition)[8] decomposition)[2]

Soluble in methanol
Solubility - and ethanol; limited Water soluble[2]

solubility in water.[3]

Pharmacology and Mechanism of Action

Furaltadone, as a nitrofuran antibiotic, is a potent bactericidal agent.[2] Its mechanism of
action is tied to the reduction of the nitro group by bacterial nitroreductases to form highly
reactive electrophilic intermediates. These intermediates are capable of damaging bacterial
DNA, ribosomes, and other macromolecules, leading to cell death.

The stereochemistry of levofuraltadone plays a crucial role in its specific interactions. The (S)-
enantiomer has been reported to preferentially bind to bacterial DNA gyrase.[3] This interaction
is mediated by hydrogen bonding between the morpholine group of levofuraltadone and the
Argase residue of the enzyme.[3] Inhibition of DNA gyrase, a type |l topoisomerase, prevents
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the relaxation of supercoiled DNA, which is essential for DNA replication and transcription,
thereby contributing to the compound's bactericidal effect.
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Proposed mechanism of action for Levofuraltadone.

Antimicrobial Spectrum

Furaltadone is effective against a wide range of Gram-negative and Gram-positive pathogens,
including species of Salmonella, Escherichia, Proteus, Streptococcus, and Staphylococcus.[2]
It has been used in human medicine for urinary tract infections and as an antiprotozoal agent,
notably for treating Trypanosoma cruzi infection in Chagas' disease.[1][4]

Synthesis and Manufacturing

The synthesis of furaltadone is typically achieved through a condensation reaction between 5-
nitrofurfuraldehyde (or a precursor like 5-nitrofurfural diacetate) and 3-amino-5-
(morpholinomethyl)-2-oxazolidinone (AMOZ), which serves as a key intermediate.[3][9][10] The
resulting furaltadone base can then be converted to its hydrochloride salt.[9][10] To produce
levofuraltadone specifically, either a stereoselective synthesis of the (S)-AMOZ intermediate or
chiral separation of the final racemic mixture would be required.
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General workflow for the synthesis of Furaltadone and its HCI salt.
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General Experimental Protocol for Furaltadone
Synthesis

The following protocol is a generalized procedure based on descriptions of the condensation
reaction.[9][10] Optimization of solvents, temperature, and reaction times may be necessary.

o Condensation: Dissolve 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ) and a molar
equivalent of 5-nitro-2-furaldehyde (or its diacetate precursor) in a suitable solvent, such as
ethanol, within a reaction vessel.

e Reaction: Allow the mixture to react. The reaction may proceed at room temperature or
require gentle heating under reflux to form the furaltadone base, which may precipitate from
the solution.

« |solation of Base: Collect the crude furaltadone precipitate by filtration. Wash the solid with
cold ethanol to remove unreacted starting materials.

 Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to
yield purified furaltadone base.[8]

» Salt Formation: Dissolve the purified furaltadone base in an appropriate organic solvent
(e.g., ethanol).

 Acidification: Slowly add a calculated amount of hydrochloric acid (e.g., concentrated HCI or
as a solution in ethanol) to the mixture with stirring.

» Precipitation: The furaltadone hydrochloride salt will precipitate. Cool the mixture in an ice
bath to maximize product recovery.

» Final Isolation: Collect the furaltadone hydrochloride product by filtration, wash with a cold
solvent, and dry under vacuum.

Pharmacokinetic Properties

Detailed pharmacokinetic data for levofuraltadone in humans is scarce. However, a study in
preruminant calves provides some insight into the behavior of racemic furaltadone following
oral administration.
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Table 2: Pharmacokinetic Parameters of Furaltadone in Preruminant Calves[11]

Parameter Value Conditions
Administration Route Oral Single dose
Dosage 14.0 mg/kg Cross-over trial (n=5)
Tmax (Time to Peak Plasma
) ~3 hours -
Concentration)
Cmax (Peak Plasma
) 2.5 pg/mL -
Concentration)
Elimination Half-life (t¥%) 2.5 hours -
Urinary Recovery ~2% of oral dose Measured in 3 calves
Renal Clearance (unbound ) i
~0.42 mL/min/kg Strongly related to urine flow

drug)

Note: The data presented is for racemic furaltadone, not specifically levofuraltadone, and was
obtained from an animal model.

Toxicological Profile

Furaltadone and other nitrofurans have been withdrawn from systemic use in many
jurisdictions due to significant toxicity concerns. Residues are considered hazardous at any
concentration due to potential carcinogenic and mutagenic effects.[1]

Table 3: Hazard and Toxicity Information for Levofuraltadone
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Hazard Type Classification & Statement  Source

Warning H302: Harmful if
GHS Classification swallowed H351: Suspected of PubChem[4]

causing cancer

Carcinogenicity Category 2 PubChem[4]

Acute Oral Toxicity Category 4 PubChem[4]

Furaltadone was formerly used
General Note orally but withdrawn due to ChEBI[5][8]

toxicity.

Relationship Between Furaltadone Stereoisomers

Furaltadone possesses a single chiral center, resulting in two enantiomers: the (S)-form
(levofuraltadone) and the (R)-form. The racemic mixture contains equal amounts of both.
These forms can be converted into salts, such as the hydrochloride, for improved solubility and

handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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